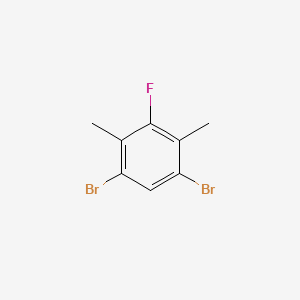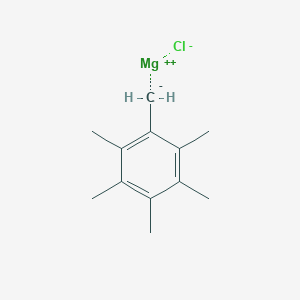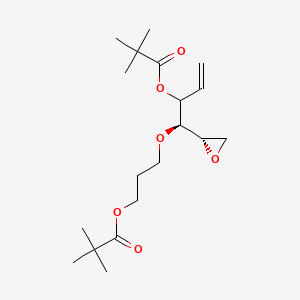
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an oxirane ring, a butenyl group, and pivalate esters, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Epoxidation: The formation of the oxirane ring can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The butenyl group can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, OsO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones, depending on the specific oxidizing agent and conditions.
Reduction: Alcohols or alkanes, depending on the specific reducing agent and conditions.
Substitution: Substituted derivatives with functional groups such as amines, thiols, or halides.
科学的研究の応用
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
(1R)-1-(®-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate: A stereoisomer with similar chemical properties but different biological activity.
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(acetoxy)propoxy)but-3-en-2-yl acetate: A compound with similar structure but different ester groups, leading to variations in reactivity and applications.
Uniqueness
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxirane ring and pivalate esters make it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H32O6 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
3-[(1S)-2-(2,2-dimethylpropanoyloxy)-1-[(2S)-oxiran-2-yl]but-3-enoxy]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H32O6/c1-8-13(25-17(21)19(5,6)7)15(14-12-24-14)22-10-9-11-23-16(20)18(2,3)4/h8,13-15H,1,9-12H2,2-7H3/t13?,14-,15-/m0/s1 |
InChIキー |
ULALARGFGSDNST-FGRDXJNISA-N |
異性体SMILES |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H]1CO1)C(C=C)OC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C(=O)OCCCOC(C1CO1)C(C=C)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


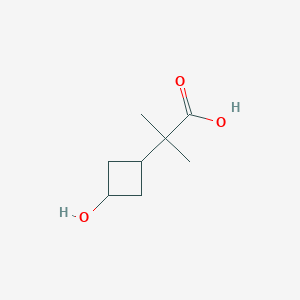
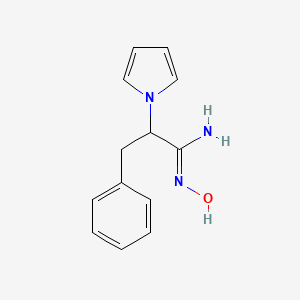

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14883647.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)
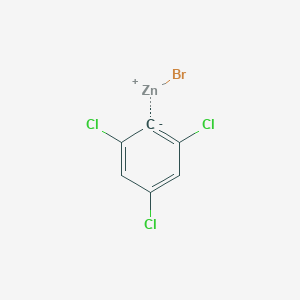
![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)

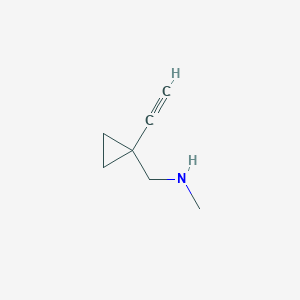
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)

